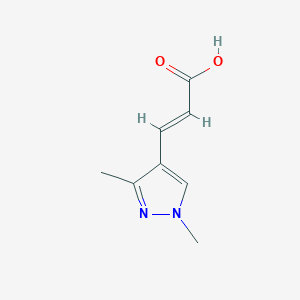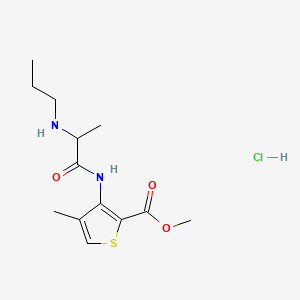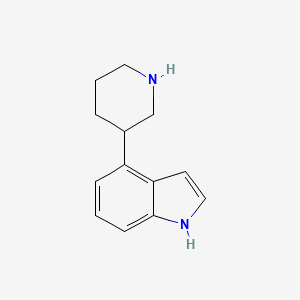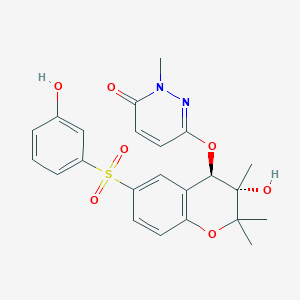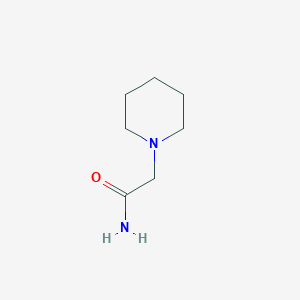
2-(Piperidin-1-yl)acetamide
Descripción general
Descripción
“2-(Piperidin-1-yl)acetamide” is a compound that contains a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .
Synthesis Analysis
The synthesis of similar compounds has been carried out by amidation using a coupling reagent (N, N’-diisopropylcarbodiimide) and subsequently amination . Moreover, a series of new acetamide derivatives of primary and secondary amines have been synthesized under microwave irradiation .Molecular Structure Analysis
A computational-based structural analysis was performed on a series of 2-piperidin-4-yl-acetamide derivatives to investigate the physicochemical features of the molecules . The molecular structures of the new compounds were determined using the FT-IR and 1H-NMR techniques .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Moreover, there are many reports on the use of α-chloroacetamides as useful building blocks for the synthesis of complex heterocyclic compounds .Aplicaciones Científicas De Investigación
Anticancer Applications
Piperidine derivatives, including “2-(Piperidin-1-yl)acetamide”, are being utilized as anticancer agents . They have shown potential in inhibiting the growth of cancer cells and tumors.
Antiviral Applications
Piperidine derivatives have also been used as antiviral agents . They can inhibit the replication of viruses, making them potential candidates for the treatment of viral infections.
Antimalarial Applications
The antimalarial applications of piperidine derivatives have been explored . Malaria is a life-threatening disease caused by parasites that are transmitted to people through the bites of infected mosquitoes.
Antimicrobial and Antifungal Applications
Piperidine derivatives have shown antimicrobial and antifungal properties . This makes them potential candidates for the treatment of various bacterial and fungal infections.
Analgesic and Anti-inflammatory Applications
Piperidine derivatives have been used as analgesic (pain-relieving) and anti-inflammatory agents . This suggests potential applications in the treatment of conditions associated with pain and inflammation.
Mecanismo De Acción
Target of Action
Piperidine derivatives are known to interact with a wide range of targets, contributing to their diverse therapeutic applications .
Mode of Action
Piperidine derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular target involved.
Biochemical Pathways
Piperidine derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .
Direcciones Futuras
Piperidines play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that “2-(Piperidin-1-yl)acetamide” and its derivatives could have potential future applications in the field of medicinal chemistry.
Propiedades
IUPAC Name |
2-piperidin-1-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c8-7(10)6-9-4-2-1-3-5-9/h1-6H2,(H2,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFILXYRUXDYLLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30595176 | |
| Record name | 2-(Piperidin-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30595176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Piperidin-1-yl)acetamide | |
CAS RN |
1622-87-3, 58479-94-0 | |
| Record name | 1-Piperidineacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1622-87-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Piperidin-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30595176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural features of 2-(Piperidin-1-yl)acetamide derivatives that contribute to their biological activity?
A: Research indicates that the substituents on both the piperidine and acetamide moieties of 2-(Piperidin-1-yl)acetamide significantly influence its biological activity. For example, in a study examining N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives, the presence of a 2,6-dimethylpiperidine group and chloro and methyl substituents on the benzothiazole ring significantly enhanced anticandidal activity. [] Another study highlighted the importance of the benzylsulfanyl group in N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide for its interaction with the target protein. [] This emphasizes the importance of SAR studies to understand how specific structural modifications impact the compound's interaction with biological targets and consequently, its activity.
Q2: What types of biological activity have been reported for 2-(Piperidin-1-yl)acetamide derivatives?
A: Studies have revealed that 2-(Piperidin-1-yl)acetamide derivatives exhibit a range of biological activities, notably antimicrobial and enzyme inhibitory effects. Specifically, N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives demonstrated promising antifungal activity, particularly against Candida species. [] Other research has explored the potential of these derivatives as inhibitors of tankyrase, an enzyme involved in various cellular processes, including Wnt signaling, suggesting potential applications in cancer treatment. [] These findings highlight the versatility of this chemical scaffold and its potential for development into various therapeutic agents.
Q3: How does the structure of N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide influence its crystal packing?
A: The crystal structure of N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide reveals key interactions that govern its packing arrangement. The molecule adopts a conformation where the planes of the acetamide and 1,3,4-thiadiazole units are twisted. [] A hypervalent S⋯O interaction between the thiadiazole sulfur atom and the acetamide oxygen atom further stabilizes this conformation. In the crystal lattice, molecules form centrosymmetric dimers through N—H⋯N hydrogen bonds. These dimers then interact via C—H⋯O interactions to form layers along the (100) plane. [] This understanding of the compound's solid-state structure provides insights into its physicochemical properties, which could be relevant for formulation development and other applications.
Q4: What are the potential applications of substituted 2-(Piperidin-1-yl)acetamide derivatives in medicinal chemistry?
A: Research suggests that substituted 2-(Piperidin-1-yl)acetamide derivatives hold promise for developing treatments for various diseases, particularly cardiovascular diseases. [, ] While specific details regarding their mechanism of action and target proteins remain undisclosed in the provided abstracts, the development of these derivatives as potential drug candidates highlights their therapeutic potential. Further investigation is needed to fully elucidate their mode of action, efficacy, and safety profiles to realize their full therapeutic potential.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



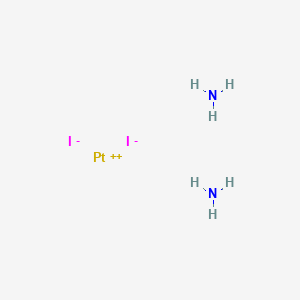
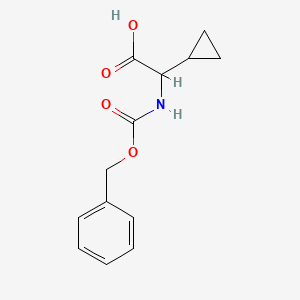


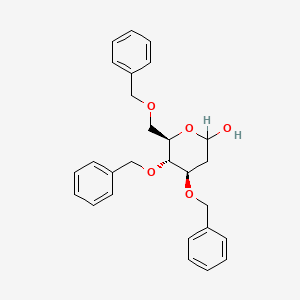
![[(5-Ethyl-1,3,4-thiadiazol-2-yl)methyl]amine dihydrochloride](/img/structure/B3419887.png)

